N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. It includes its reactivity patterns, stability, and notable reactions it undergoes .Physical and Chemical Properties Analysis
This includes studying properties like the compound’s physical state, melting point, boiling point, solubility, and density.Scientific Research Applications
Organic Synthesis and Chemical Properties
Research has explored the synthesis mechanisms and chemical properties of 1,3,4-thiadiazole derivatives. For instance, Forlani et al. (2000) discussed the condensation reaction of thiobenzamide, leading to the formation of 1,2,4-thiadiazole derivatives, highlighting the reaction conditions and mechanisms involved in thiadiazoles formation from thiobenzamides and N-substituted thiourea (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000). Similarly, Al-Amiery et al. (2009) synthesized novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, characterized by various spectroscopic methods, showing potential applications in coordination chemistry (Al-Amiery, Yousif, & Shakir, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)27-14-7-5-13(6-8-14)18(24)21-20-23-22-19(28-20)16-10-9-15(25-3)11-17(16)26-4/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIOJMHGFMJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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